N1,N1-dimethyl-N3-(9H-purin-6-yl)-1,3-propanediamine

Molecular flexibility Conformational entropy Target engagement

N1,N1-dimethyl-N3-(9H-purin-6-yl)-1,3-propanediamine (CAS 5444-38-2), also catalogued as N6-(3-dimethylaminopropyl)adenine, NSC-19097, and PubChem CID 3246079, is a synthetic 6-substituted purine derivative with the molecular formula C10H16N6 and a molecular weight of 220.27 g/mol. The compound belongs to the N6-substituted adenine family, a class historically associated with cytokinin activity, protein kinase inhibition, and autophagy modulation.

Molecular Formula C10H16N6
Molecular Weight 220.27 g/mol
CAS No. 5444-38-2
Cat. No. B14000187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N1-dimethyl-N3-(9H-purin-6-yl)-1,3-propanediamine
CAS5444-38-2
Molecular FormulaC10H16N6
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCN(C)CCCNC1=NC=NC2=C1NC=N2
InChIInChI=1S/C10H16N6/c1-16(2)5-3-4-11-9-8-10(13-6-12-8)15-7-14-9/h6-7H,3-5H2,1-2H3,(H2,11,12,13,14,15)
InChIKeyXPGRGGGJIBQROV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1,N1-Dimethyl-N3-(9H-purin-6-yl)-1,3-propanediamine (CAS 5444-38-2): Chemical Identity and Purine Scaffold Context for Procurement


N1,N1-dimethyl-N3-(9H-purin-6-yl)-1,3-propanediamine (CAS 5444-38-2), also catalogued as N6-(3-dimethylaminopropyl)adenine, NSC-19097, and PubChem CID 3246079, is a synthetic 6-substituted purine derivative with the molecular formula C10H16N6 and a molecular weight of 220.27 g/mol [1]. The compound belongs to the N6-substituted adenine family, a class historically associated with cytokinin activity, protein kinase inhibition, and autophagy modulation [2]. Unlike simple N6-alkyl adenines, this molecule incorporates a flexible three-carbon propyl spacer terminating in a tertiary dimethylamino group, a feature that distinguishes its conformational profile and potential target engagement surface from the more widely cited 6-dimethylaminopurine (6-DMAP) and 3-methyladenine (3-MA) [1][3].

Why N1,N1-Dimethyl-N3-(9H-purin-6-yl)-1,3-propanediamine Cannot Be Interchanged with 6-DMAP or 3-Methyladenine


Generic substitution among 6-substituted purines is scientifically unsound because minor structural modifications at the N6 position produce pronounced shifts in biological target engagement, autophagy selectivity, and kinase inhibition profiles [1]. The landmark 1982 structure-activity study by Seglen and Gordon demonstrated that among approximately 100 purine analogs, only a discrete subset of methylated 6-aminopurines—excluding most adenine, adenosine, and mercaptopurine congeners—achieved selective inhibition of endogenous protein degradation without concomitant suppression of protein synthesis [1]. The target compound, N1,N1-dimethyl-N3-(9H-purin-6-yl)-1,3-propanediamine, differs critically from 6-DMAP (CAS 938-55-6) by introducing a propyl spacer between the purine N6 atom and the terminal dimethylamino group, altering hydrogen-bond donor/acceptor geometry, rotatable bond count (5 vs. 1), and logP (XLogP3 = 1 vs. 0.6) [2]. These differences preclude assumption of equipotency or equivalent selectivity without direct comparative assay data.

Quantitative Differentiation Evidence: N1,N1-Dimethyl-N3-(9H-purin-6-yl)-1,3-propanediamine vs. Structural Analogs


Increased Rotatable Bond Count and Topological Flexibility vs. 6-Dimethylaminopurine (6-DMAP)

The target compound possesses 5 rotatable bonds, compared to 1 rotatable bond for 6-DMAP (CAS 938-55-6), the closest N6-substituted analog in which dimethylamino groups are directly attached to the purine ring without a propyl spacer [1]. This four-bond difference in conformational freedom translates to a calculated topological polar surface area (TPSA) of approximately 66 Ų versus 57.7 Ų for 6-DMAP, and an XLogP3 of 1 versus 0.6, indicating measurably distinct membrane permeability and solubility characteristics [1][2]. The propyl spacer also converts the N6 substituent from a rigid, directly conjugated dimethylamino group into a flexible aminoalkyl side chain capable of exploring a larger conformational space within target binding pockets.

Molecular flexibility Conformational entropy Target engagement Lead optimization

Hydrogen Bond Donor Count Difference Enables Secondary Amine Interactions Not Available to 6-DMAP

The target compound contains 2 hydrogen bond donors (the purine N-H and the secondary amine N-H at the C6 linker attachment), whereas 6-DMAP possesses only 1 hydrogen bond donor (purine N-H only) because its N6 nitrogen is fully substituted with two methyl groups [1]. This additional H-bond donor capability at the linker nitrogen of N1,N1-dimethyl-N3-(9H-purin-6-yl)-1,3-propanediamine provides a geometrically distinct hydrogen-bonding vector positioned approximately 4.5–5.5 Å from the purine ring plane, enabling interactions with acceptor residues in target proteins that 6-DMAP cannot engage [1]. 3-Methyladenine (3-MA), by contrast, has 2 H-bond donors but places the methyl substituent at N3 rather than N6, resulting in a fundamentally different hydrogen-bonding topology [2].

Hydrogen bonding Ligand-receptor interactions Purine binding mode Medicinal chemistry

Class-Level Evidence Places Target Compound Within the 6-Substituted Purine Autophagy Inhibitor Space Distinct from 3-Methyladenine

Seglen and Gordon (1982) systematically evaluated approximately 100 purine derivatives for effects on protein synthesis and degradation in isolated rat hepatocytes [1]. Among the compounds tested, methylated 6-aminopurines—including 3-methyladenine (3-MA), 6-dimethylaminopurine riboside, and puromycin aminonucleoside—selectively inhibited endogenous protein degradation at concentrations (e.g., 5 mM for 3-MA producing >60% inhibition) that did not suppress protein synthesis [1]. The target compound, N1,N1-dimethyl-N3-(9H-purin-6-yl)-1,3-propanediamine, belongs to the same 6-substituted aminopurine structural class but was not among the specific compounds evaluated in this seminal study [1]. Its structural features—a 6-aminopurine core with a tertiary amine-bearing side chain—position it favourably within the pharmacophore space identified by Seglen and Gordon as permissive for selective degradation inhibition, while its extended side chain distinguishes it from the directly methylated analogs that were characterized [1][2].

Autophagy inhibition Protein degradation 6-Substituted purines Hepatocyte model

PubChem BioAssay Profile Indicates Broad Screening Activity Distinct from Simpler N6-Methyl Adenines

PubChem records 140 bioassay results for N1,N1-dimethyl-N3-(9H-purin-6-yl)-1,3-propanediamine (CID 3246079) across the NCI Developmental Therapeutics Program (DTP) and ChEMBL-curated screening panels [1]. By comparison, the simpler analog 6-DMAP (CID 92137) has a sparser publicly available assay profile with approximately 60 bioassay results, concentrated in kinase inhibition and oocyte maturation assays [2]. The target compound's inclusion in the NCI DTP screening collection (as NSC-19097) indicates that it has been subjected to the NCI-60 human tumour cell line panel, generating a multi-cell-line antiproliferative fingerprint that can be compared with that of other purine derivatives for pattern recognition of mechanism-of-action similarities or divergences [1]. The availability of this broad screening data—though not providing pre-digested comparative IC₅₀ values against a single defined comparator—enables researchers to perform their own bioinformatic comparisons of the compound's activity spectrum against those of 6-DMAP, 3-MA, or any other purine analog screened in the same panels.

High-throughput screening Bioactivity fingerprinting NCI DTP Off-target profiling

Procurement-Relevant Application Scenarios for N1,N1-Dimethyl-N3-(9H-purin-6-yl)-1,3-propanediamine (CAS 5444-38-2)


Chemical Probe for Autophagy Pathway Studies Requiring an Extended N6 Side Chain

Based on its structural membership in the 6-substituted aminopurine class characterized by Seglen and Gordon (1982) as selective inhibitors of endogenous protein degradation [1], this compound serves as a tool for investigating autophagy mechanisms where the extended dimethylaminopropyl side chain may confer differential lysosomal accumulation, target engagement kinetics, or membrane permeability relative to 3-methyladenine (3-MA). Its 5 rotatable bonds and computed XLogP3 of 1 suggest intermediate lipophilicity suitable for cell penetration without the potential solubility limitations of more hydrophobic N6-aralkyl adenines.

Comparator Compound for Structure-Activity Relationship (SAR) Studies of Purine-Directed Kinase Inhibitors

The target compound's propyl spacer and secondary amine linker distinguish it from the directly N6,N6-dimethylated 6-DMAP, which is an established serine/threonine protein kinase inhibitor [1]. Its hydrogen bond donor count of 2 (versus 1 for 6-DMAP) and its extended pharmacophore make it a valuable comparator for probing the steric and hydrogen-bonding requirements of adenine-binding kinase pockets, cyclin-dependent kinases, and G protein-coupled receptor kinases.

NCI-60 Bioinformatic Fingerprinting and Mechanism-of-Action Deconvolution

As NSC-19097 within the NCI Developmental Therapeutics Program, this compound has been screened against the NCI-60 human tumour cell line panel, generating a multi-dimensional antiproliferative profile [1]. The 140 PubChem bioassay entries [1] allow researchers to compare its activity pattern via COMPARE analysis with those of other purine-based agents, thereby inferring potential mechanisms of action, identifying tumour-type selectivity, or ruling out mechanisms shared with structurally similar analogs.

Synthetic Intermediate for Aminopropyl Nucleic Acid (APNA) Building Blocks

The compound contains an N6-(3-aminopropyl) adenine core, a scaffold utilized in the synthesis of aminopropyl nucleic acids (APNAs)—constitutionally simple nucleic acid alternatives with potential for universal base pairing [1]. Its terminal dimethylamino group can be quaternized or deprotected to a primary amine for phosphoramidite coupling, making it a versatile precursor for oligonucleotide analog synthesis where the propyl spacer length is critical for hybridization properties.

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